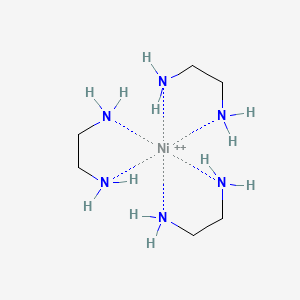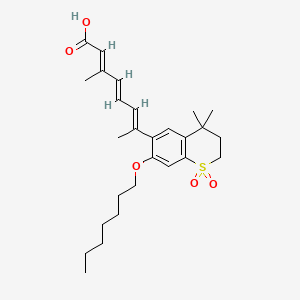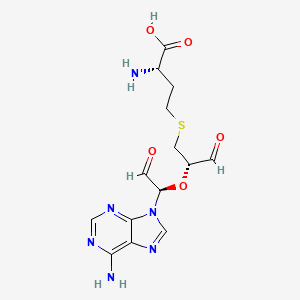
tris(ethane-1,2-diamine)nickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethane-1,2-diamine)nickel(2+) is a nickel coordination entity.
Aplicaciones Científicas De Investigación
Catalytic Activity in Electroreduction : Nickel(II) complexes with polydentate aminopyridine ligands, including tris-[2-(2'-pyridyl)ethyl]ethane-1,2-diamine, exhibit high catalytic activity in the electroreduction of dibromocyclohexane to cyclohexene (Kryatov et al., 2002).
Structure and Coordination Chemistry : Tris(ethane-1,2-diamine)nickel(II) complexes show structural diversity, such as square-planar coordination, and can form a variety of products under different conditions (Curtis et al., 2006).
Formation of Macrocyclic Ligands : The compound forms macrocyclic ligands, which have applications in understanding the structure and molecular arrangement in coordination chemistry (Curtis & Gainsford, 1986).
Synthesis of One-Dimensional Nickel(II)-Nitrito Complexes : Tris(ethane-1,2-diamine)nickel(II) can be used in synthesizing one-dimensional µ-nitrito nickel(II) complexes, which have implications in magnetic properties and molecular orbital calculations (Escuer et al., 1997).
Thermal Investigations in Solid State : Thermal investigations of tris(ethane-1,2-diamine)nickel(II) complexes reveal insights into their thermal stability and decomposition mechanisms, contributing to the understanding of solid-state chemistry (De et al., 1983).
Magnetic Properties in Nickel(II) Complexes : Research into the magnetic properties of nickel(II) complexes, including those with tris(ethane-1,2-diamine)nickel(II), provides valuable information on the magnetic interactions in these compounds (Matelková et al., 2013).
Propiedades
Fórmula molecular |
C6H24N6Ni+2 |
|---|---|
Peso molecular |
238.99 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;nickel(2+) |
InChI |
InChI=1S/3C2H8N2.Ni/c3*3-1-2-4;/h3*1-4H2;/q;;;+2 |
Clave InChI |
UREWEEKALSAYFG-UHFFFAOYSA-N |
SMILES canónico |
C(CN)N.C(CN)N.C(CN)N.[Ni+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)







![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)
![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)


![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)
![4-nitro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B1234232.png)
